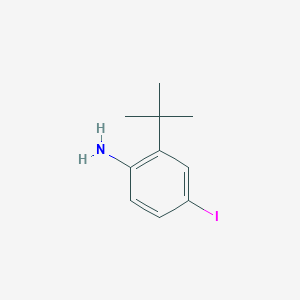

2-Tert-butyl-4-iodoaniline

描述

Significance of Aryl Halides in Contemporary Organic Synthesis

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded directly to the aromatic ring, are of paramount importance in modern organic synthesis. wikipedia.org Their utility stems from their ability to participate in a wide array of chemical reactions, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.infiveable.me

One of the most significant applications of aryl halides is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. fiveable.me These reactions allow for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures. fiveable.me The reactivity of aryl halides in these processes is dependent on the nature of the halogen, with iodine being generally more reactive than bromine or chlorine. fiveable.me This differential reactivity allows chemists to selectively functionalize molecules containing multiple different halogens.

Beyond cross-coupling, aryl halides are precursors to organometallic reagents, such as aryllithium and Grignard reagents, which are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.org They are also employed as solvents and are integral starting materials for producing a variety of other organic compounds, including phenols, aldehydes, and carboxylic acids. iitk.ac.inlibretexts.org

Role of Substituted Anilines as Versatile Synthetic Intermediates and Molecular Scaffolds

Substituted anilines are highly valued as versatile intermediates and molecular scaffolds in the synthesis of a vast number of organic compounds. derpharmachemica.com Their derivatives are omnipresent in bioactive agents and materials science. derpharmachemica.com The aniline (B41778) framework is a common structural motif in many pharmaceuticals, where the amino group or the aromatic ring is modified to achieve desired biological activity. For instance, the 4-anilinoquinazoline (B1210976) pharmacophore is a crucial unit found in several protein kinase inhibitors used in cancer therapy. thieme-connect.de

The preparation of substituted anilines can be achieved through various methods, including the reduction of nitroarenes or through modern catalytic methods like the Buchwald-Hartwig amination, which involves the coupling of aryl halides with amines. wikipedia.orgnih.gov These synthetic routes provide access to a wide diversity of aniline derivatives that can be further elaborated. nih.gov Researchers continuously develop novel, efficient, and environmentally benign methods for synthesizing N-substituted and ring-substituted anilines to meet the demands of medicinal chemistry and materials science. nih.govtandfonline.com

Academic Research Focus on Iodoanilines and their Structural Complexity

Within the family of substituted anilines, iodoanilines have garnered significant academic interest due to the unique reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group and can participate in a variety of bond-forming reactions, making iodoanilines valuable precursors for complex molecules. rsc.orgrsc.org

Research has demonstrated the utility of iodoanilines in constructing heterocyclic systems, such as indoles, through palladium-catalyzed annulation reactions with ketones. nih.gov They are also key starting materials in radical cyclization reactions and have been used in the synthesis of biologically active benzothiazoles. rsc.orgresearchgate.net Recent studies have focused on developing practical and scalable methods for the synthesis of iodoanilines themselves, for example, through the decarboxylative iodination of readily available anthranilic acids. rsc.org

Furthermore, the structural complexity of iodoanilines has been exploited in the design of chiral catalysts. For example, chiral iodoaniline-lactate based catalysts have been synthesized and shown to be effective in the enantioselective α-functionalization of ketones. researchgate.net The ortho-, meta-, and para-isomers of iodoaniline have been used to synthesize pentamethylcyclopentadienyl molybdenum(V) complexes, which have applications in ring-opening polymerization catalysis. lboro.ac.uk This diverse range of applications underscores the continued research focus on unlocking the synthetic potential of iodoanilines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-tert-butyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQKQJQWOHPTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478882 | |

| Record name | 2-TERT-BUTYL-4-IODOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881057-14-3 | |

| Record name | 2-TERT-BUTYL-4-IODOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tert Butyl 4 Iodoaniline and Analogous Structures

Direct Synthesis Strategies for 2-Tert-butyl-4-iodoaniline

Direct synthesis methods offer a straightforward approach to introducing the iodo- and tert-butyl groups onto the aniline (B41778) core.

Regioselective Electrophilic Iodination of Tert-butylanilines

The introduction of an iodine atom onto the aromatic ring of tert-butylanilines can be achieved through electrophilic iodination. The regioselectivity of this reaction is highly dependent on the directing effects of the amino and tert-butyl groups, as well as the choice of iodinating agent and reaction conditions.

The amino group is a strong activating, ortho-, para-director, while the bulky tert-butyl group provides significant steric hindrance, influencing the position of electrophilic attack. In the case of 2-tert-butylaniline, the 4-position (para to the amino group) is sterically accessible and electronically activated, making it the preferred site for iodination. For 4-tert-butylaniline (B146146), the incoming electrophile is directed to the 2-position (ortho to the amino group).

A variety of reagents have been developed for the iodination of aromatic compounds, including anilines. ajol.info These often involve an iodine source activated by an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species (I+). ajol.info Some common iodinating systems include:

Iodine in the presence of an oxidizing agent (e.g., HIO3, CrO3, NaBO3) ajol.info

N-Iodosuccinimide (NIS) with a catalytic amount of acid ajol.info

Iodine monochloride (ICl)

1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCO-DCI) ajol.info

The use of specific reagents can enhance regioselectivity. For instance, nonmetal-catalyzed iodination has been shown to be effective for the regioselective formation of iodo-substituted anilines. thieme-connect.com

Table 1: Reagents for Electrophilic Iodination of Anilines

| Reagent System | Description |

| I2/Oxidizing Agent | Utilizes an oxidizing agent to generate an electrophilic iodine species. |

| N-Iodosuccinimide (NIS) | A mild and effective iodinating agent, often used with an acid catalyst. |

| Iodine Monochloride (ICl) | A reactive interhalogen compound used for iodination. |

| DBDABCO-DCI | An environmentally friendly and mild reagent for regioselective iodination. ajol.info |

Halogenation of Pre-functionalized Anilines

This strategy involves the halogenation of an aniline derivative that already contains a functional group. This pre-existing group can direct the incoming iodine to a specific position on the aromatic ring. While less direct for the synthesis of this compound itself, this approach is valuable for creating a variety of substituted iodoanilines.

Indirect Synthetic Pathways via Precursor Modification

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to the target compound.

Diazotization-Iodination (Sandmeyer-type Reactions) on Tert-butylaniline Precursors

The Sandmeyer reaction is a classic and versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring. organic-chemistry.orgnih.gov This process involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by an iodide nucleophile. organic-chemistry.org

For the synthesis of this compound, the starting material would be 2-tert-butyl-4-aminoaniline (a diamine derivative). However, a more common approach is to start with a more readily available precursor like 4-tert-butylaniline. The synthesis would proceed as follows:

Nitration: 4-tert-butylaniline is first nitrated to introduce a nitro group at the 2-position, yielding 4-tert-butyl-2-nitroaniline.

Reduction: The nitro group is then reduced to an amino group, forming 4-tert-butyl-1,2-diaminobenzene.

Diazotization: The newly introduced amino group at the 2-position is selectively diazotized using a reagent like sodium nitrite (B80452) in an acidic medium at low temperatures.

Iodination: The resulting diazonium salt is treated with an iodide source, such as potassium iodide, to replace the diazonium group with iodine, yielding this compound.

The Sandmeyer reaction is a powerful tool as it allows for the introduction of iodine in positions that may not be accessible through direct electrophilic substitution. organic-chemistry.org

Palladium-Catalyzed Coupling-Reduction Cascades for Iodoaniline Formation

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful method for forming carbon-carbon and carbon-heteroatom bonds. These methods can be adapted to synthesize substituted iodoanilines.

While direct palladium-catalyzed iodination of anilines is not a standard procedure, related strategies can be employed. For instance, a palladium-catalyzed amination of a di-halogenated aromatic precursor could be a viable route. Starting with 1,4-diiodo-2-tert-butylbenzene, a selective palladium-catalyzed amination at the 4-position could potentially yield this compound. However, controlling the selectivity of such a reaction can be challenging.

More commonly, palladium catalysis is used in reactions involving iodoanilines as starting materials for the synthesis of more complex molecules. acs.orgrsc.orgcdnsciencepub.comnih.govrsc.org For example, 2-iodoanilines are valuable precursors in palladium-catalyzed carbonylative cyclization reactions to form quinolones. cdnsciencepub.com

Advanced Approaches for Synthesizing Substituted Anilines with Relevance to this compound

Recent advances in organic synthesis have led to the development of novel methods for constructing substituted anilines, which could be adapted for the synthesis of this compound.

These advanced methods include:

Multi-component reactions: These reactions combine three or more starting materials in a single step to create complex molecules, offering an efficient route to diverse aniline derivatives. rsc.org

Metal-catalyzed annulation reactions: These methods construct the aniline ring from acyclic precursors, providing access to substitution patterns that are difficult to achieve through traditional methods. researchgate.net

Rearrangement reactions: Copper-catalyzed rearrangement of N-methoxyanilines followed by Michael addition offers a pathway to meta-substituted anilines. acs.org

Synthesis from non-aromatic precursors: Methods for synthesizing anilines from cyclohexanones using a Pd/C-ethylene system have been reported. acs.org

While these advanced methods may not have been specifically applied to the synthesis of this compound to date, they represent the cutting edge of aniline synthesis and hold potential for future applications in this area.

Palladium/Carbon-Ethylene Systems for Aniline Synthesis

A notable method for the synthesis of anilines and indoles from cyclohexanones utilizes a Palladium/Carbon-Ethylene system. This approach involves a hydrogen transfer process between cyclohexanone (B45756) and ethylene, facilitated by the palladium catalyst, to generate the desired aromatic amine. The reaction demonstrates tolerance for a range of substituents on the cyclohexanone starting material, making it a versatile tool for aniline synthesis.

Molybdenum-Catalyzed Intermolecular Annulation Reactions for Substituted Anilines

Molybdenum catalysis has emerged as a powerful tool for the construction of polysubstituted anilines. An efficient approach involves the molybdenum(VI)-catalyzed intermolecular reaction of ynones and allylic amines. This method provides access to a diverse array of 2,4-di- and 2,4,6-trisubstituted anilines in good to excellent yields from readily available starting materials. Mechanistic studies suggest a cascade process involving aza-Michael addition, proton shift, cyclization, dehydration, 6π-electrocyclization, and aromatization. This strategy is highlighted by its operational simplicity and modularity, allowing for the synthesis of anilines that are challenging to prepare via other methods.

A related molybdenum-catalyzed intermolecular deoxygenative benzene-forming reaction of ynones and allylic amines also provides a pathway to meta-substituted benzenes, which can be precursors to corresponding anilines. rsc.org This reaction proceeds via a proposed aza-Michael addition/ researchgate.net-hydride shift/cyclization/aromatization cascade. rsc.org

Multicomponent Strategies for Meta-Substituted Anilines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. A metal- and additive-free three-component method has been reported for the synthesis of meta-substituted anilines. nih.gov This reaction utilizes substituted methylvinyl ketones, N-acylpyridinium salts, and various primary or secondary amines to generate anilines with diverse substitution patterns. nih.gov This strategy is particularly valuable for creating libraries of compounds for medicinal chemistry and materials science. nih.gov

Another three-component reaction for synthesizing meta-substituted arylamines involves the cyclo-condensation/aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. acs.org The success of this reaction is influenced by the electronic properties of the substituents on the 1,3-diketone. acs.org

Photochemical Dehydrogenative Aniline Synthesis

Photochemical methods provide a mild and sustainable alternative for aniline synthesis. A notable strategy involves the condensation of amines with cyclohexanones to form an enamine, which then undergoes a dual photoredox and cobalt-catalyzed dehydrogenation to yield the corresponding aniline. researchgate.net This approach circumvents the need for pre-functionalized aromatic starting materials, offering a solution to common selectivity issues in aromatic chemistry. researchgate.net The reaction proceeds under mild conditions, typically using a Brønsted acid additive like acetic acid and a base such as DABCO in a solvent like acetonitrile (B52724) under blue light irradiation. This method has been successfully applied to the synthesis of a variety of anilines, including those with steric hindrance.

Direct C(sp²)–H Functionalization Approaches for Aniline Derivatives

Direct C(sp²)–H functionalization has become an increasingly important strategy for the synthesis of aniline derivatives, as it avoids the need for pre-functionalized starting materials. Palladium-catalyzed direct C–H arylation of unprotected anilines has been achieved, with the ligand playing a crucial role in controlling chemoselectivity (C-C vs. C-N coupling) and regioselectivity (ortho-substitution). rsc.org

Another approach involves the iridium-catalyzed ortho-C-H borylation of N-Boc-protected anilines. The N-Boc group acts as a directing group, leading to selective borylation at the ortho position. The resulting borylated anilines are versatile intermediates that can be further functionalized.

Optimized Reaction Conditions and Yield Enhancement in this compound Synthesis

While a dedicated, comprehensive study on the optimization of the synthesis of this compound is not extensively documented in the reviewed literature, several related procedures provide insights into potential synthetic routes and conditions that could be optimized for high yield.

One plausible route is the iodination of 4-tert-butylaniline. A general procedure for the iodination of anilines involves the use of iodine and sodium bicarbonate in water. Optimization of this type of reaction would involve controlling the temperature and the rate of iodine addition to maximize the yield of the desired mono-iodinated product and minimize side reactions.

A more specific synthetic approach involves the Sonogashira coupling of 4-(tert-butyl)-2-iodoaniline with an alkyne. In one reported procedure, the coupling of 4-(tert-butyl)-2-iodoaniline with ethynylbenzene was achieved with a high yield of 95%. The reaction conditions for this transformation are detailed in the table below.

| Parameter | Condition |

|---|---|

| Starting Material | 4-(tert-butyl)-2-iodoaniline |

| Reagent | Ethynylbenzene (1.1 equiv) |

| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol %) |

| Co-catalyst | CuI (2 mol %) |

| Solvent | NEt₃ |

| Temperature | Room Temperature |

| Reaction Time | 4 h |

| Yield | 95% |

Another relevant transformation is the nitration of 4-(tert-butyl)-2-iodoaniline. The conditions for this reaction typically involve the use of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration. researchgate.net An alternative two-step approach involves the halogenation of 4-(tert-butyl)aniline followed by nitration. researchgate.net

| Reaction | Starting Material | Reagents | Key Conditions |

|---|---|---|---|

| Nitration | 4-(tert-butyl)-2-iodoaniline | Nitric acid, Sulfuric acid | Low temperature to control reaction rate |

| Halogenation then Nitration | 4-(tert-butyl)aniline | Iodine, Nitric acid, Sulfuric acid | Halogenation with iodine and a catalyst, followed by nitration |

Further optimization of these and other synthetic methods could involve screening of catalysts, solvents, bases, and temperatures to maximize the yield and purity of this compound. The development of a robust and high-yielding synthesis for this compound is of significant interest due to its potential as an intermediate in the preparation of more complex molecules.

Chemical Transformations and Reaction Pathways of 2 Tert Butyl 4 Iodoaniline

Cross-Coupling Reactions Involving the Aryl Iodide Moiety of 2-Tert-butyl-4-iodoaniline

The iodine substituent on the aromatic ring of this compound serves as an excellent leaving group in numerous metal-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, making it a valuable building block in organic synthesis.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the creation of biaryl structures through the palladium-catalyzed coupling of an organoboron compound with an organohalide. For this compound, the aryl iodide component readily participates in this transformation. The reaction typically involves a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system, which can be aqueous. harvard.edu

The steric bulk of the ortho-tert-butyl group can influence the efficiency of the coupling. While electron-withdrawing groups on the aryl halide generally improve coupling efficiency, the reaction is tolerant of a wide range of functional groups. researchgate.netresearchgate.net For sterically hindered substrates like 2-iodoaniline (B362364), specific ligands such as phosphines may be employed to enhance catalyst activity and achieve high yields. rsc.org The reaction proceeds with the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. harvard.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Iodides This table illustrates typical conditions for Suzuki-Miyaura reactions involving aryl iodides, including those with functionalities similar to this compound.

| Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 4-Iodoaniline | Phenylboronic acid | Pd-complex 3 (0.01 mol%) | K₂CO₃ | EtOH/H₂O | High |

| 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ / P(C₆H₁₁)₃ | NaOtBu | Toluene | 90 |

| 4-Iodoanisole | Phenylboronic acid | (tBubpy)PdCl₂ | K₂CO₃ | Ethanol | Moderate-Excellent |

| Aryl Iodides | Phenylboronic acid | 4-AAP–Pd(II) complex | K₂CO₃ | Ethanol | Good-Excellent |

Data compiled from multiple sources illustrating the versatility of the Suzuki-Miyaura coupling. researchgate.netrsc.orgasianpubs.orgbeilstein-journals.org

The Sonogashira coupling provides a reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper salts. mdpi.com This reaction is instrumental in synthesizing aryl alkynes, which are precursors to many important organic molecules, including heterocycles. mdpi.comresearchgate.net

In the context of this compound, the reaction would involve coupling with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine like triethylamine. mdpi.com The ortho-tert-butyl group does not generally prevent the reaction, although electron-withdrawing groups on the aryl iodide can accelerate it. researchgate.net Recent advancements have also led to the development of palladium-free Sonogashira couplings for o-iodoanilines, utilizing copper(I) catalysts like (PPh₃)₂CuBH₄, which offers a more economical and less toxic alternative. organic-chemistry.org These reactions show good functional group tolerance. organic-chemistry.org

Table 2: Sonogashira Coupling of o-Iodoanilines with Terminal Alkynes This table presents data for the Sonogashira coupling, a key reaction for forming C(sp²)-C(sp) bonds.

| Iodoaniline Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| o-Iodoanilines | Various terminal alkynes | (PPh₃)₂CuBH₄ (5 mol%) | DBU | Ethanol | Up to 99 |

| Aromatic Iodides | Terminal alkynes | Pd powder / CuI / PPh₃ | KF-Al₂O₃ | Solvent-free (Microwave) | Excellent |

| o-Iodoanilines | Terminal alkynes | ZnCl₂ / Pd/C / PPh₃ | Et₃N | DMF | High |

Data sourced from studies on palladium-free and palladium-catalyzed Sonogashira reactions. researchgate.netorganic-chemistry.orgmdpi.com

The Ullmann condensation is a classical copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgacs.org However, modern ligand-assisted protocols have enabled these couplings to proceed under much milder conditions. organic-chemistry.orgorganic-chemistry.org

For this compound, an Ullmann-type reaction could be envisioned for synthesizing diaryl amines (a Goldberg reaction, a variant of the Ullmann condensation) or, if the amino group were replaced by a hydroxyl, diaryl ethers. wikipedia.org The reaction of an aryl iodide like this compound with a phenol would be catalyzed by a copper(I) source, such as Cu₂O or CuI, in the presence of a base like Cs₂CO₃ and an accelerating ligand. organic-chemistry.org The reaction generally works well with electron-rich phenols and is tolerant of sterically hindered partners, suggesting that the bulky tert-butyl group on the aniline (B41778) would be accommodated. organic-chemistry.orgarkat-usa.org

Table 3: Modern Ullmann-Type Coupling for Diaryl Ether Synthesis This table showcases conditions for the copper-catalyzed synthesis of diaryl ethers from aryl halides and phenols.

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature |

| Aryl Bromides/Iodides | Various phenols | Cu₂O / Ligand | Cs₂CO₃ | Acetonitrile (B52724) | Mild |

| Electron-poor Aryl Bromides | Electron-rich phenols | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene/Xylene | High |

| Aryl Iodides | Phenols | CuI / 1,1,1-Tris(hydroxymethyl)ethane | K₂CO₃ | DMSO | 120 °C |

Data compiled from research on improved Ullmann coupling methodologies. organic-chemistry.orgorganic-chemistry.orgarkat-usa.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org This reaction is highly versatile and can be applied to this compound to couple it with another amine, leading to complex diaryl or alkylaryl amines. The reaction typically employs a palladium precatalyst, a bulky phosphine (B1218219) ligand, and a base such as sodium tert-butoxide (NaOtBu). libretexts.orgtcichemicals.com

The steric hindrance from the ortho-tert-butyl group in this compound may necessitate the use of specialized, bulky electron-rich ligands to facilitate the reaction and achieve high yields. The choice of base is also critical, as strong bases like NaOtBu are highly effective but may not be compatible with all functional groups. libretexts.org Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times. libretexts.org This methodology is fundamental for constructing nitrogen-containing heterocyclic compounds through tandem or sequential C-N coupling and cyclization steps. acs.org

Table 4: Conditions for Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination) This table provides examples of catalyst systems and conditions used for the Buchwald-Hartwig amination of aryl halides.

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 2-Chloro-p-xylene | p-Anisidine | Ni(tBustb)₃ / dppf | NaOtBu | Toluene | 75 |

| Aryl Bromides/Chlorides | Primary/Secondary Amines | Pd(OAc)₂ / (t-Bu)₂PNP(i-BuNCH₂CH₂)₃N | K₃PO₄ | Toluene | High |

| Aryl Halides | Primary Anilines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Not specified |

Data from studies on nickel and palladium-catalyzed amination reactions. organic-chemistry.orgtcichemicals.com

Intramolecular Cyclization Reactions Utilizing this compound and its Derivatives

The bifunctional nature of this compound, possessing both an amino group and an aryl iodide, makes it an ideal substrate for intramolecular cyclization reactions to form nitrogen-containing heterocycles, most notably indoles.

The Larock indole (B1671886) synthesis is a powerful one-pot, palladium-catalyzed heteroannulation of a 2-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. ub.eduwikipedia.org This reaction is highly versatile and avoids the need for a protecting group on the aniline nitrogen. nih.gov The standard conditions involve a palladium catalyst like Pd(OAc)₂, a chloride source such as LiCl, and a base like K₂CO₃. wikipedia.orgarabjchem.org

The mechanism involves the oxidative addition of the 2-iodoaniline to Pd(0), followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. ub.eduwikipedia.org The final steps are an intramolecular aminopalladation followed by reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. ub.edu

A key feature of the Larock synthesis is its regioselectivity. Generally, the bulkier substituent of the alkyne preferentially ends up at the C2 position of the indole. ub.edunih.gov This is attributed to steric interactions during the alkyne insertion step, where the larger group orients itself away from the sterically demanding aryl group of the aniline. ub.edu Therefore, in a reaction involving this compound, the presence of the ortho-tert-butyl group would further enforce this regioselectivity, strongly directing the larger alkyne substituent to the C2 position. The reaction has been successfully applied to the synthesis of complex, fused tricyclic indole derivatives through intramolecular versions where the alkyne is tethered to the aniline substrate. encyclopedia.pub

Table 5: Larock Indole Synthesis with Substituted 2-Iodoanilines This table illustrates the scope and conditions for the Larock heteroannulation to form substituted indoles.

| 2-Iodoaniline Derivative | Alkyne | Catalyst System | Additives / Base | Solvent | Product |

| N-protected o-iodoanilines | Internal alkynes | Pd(OAc)₂ | LiCl / K₂CO₃ | DMF | 2,3-disubstituted indoles |

| o-Iodoaniline | Internal alkyne tethered to aniline | Pd(OAc)₂ / PPh₃ | LiCl / K₂CO₃ | DMF | 3,4-fused tricyclic indoles |

| Substituted 2-iodoanilines | Alkynyldimethylsilyl tert-butyl ether | Pd(OAc)₂ / Ligand | Base | Not specified | Indole-2-silanols |

| Iodo compound 1 | Alkyne 2 | Pd/C (10 mol%) | LiCl / NaHCO₃ | DMF | 2,3-disubstituted indoles |

Data sourced from reviews and research articles on the Larock indole synthesis. ub.edunih.govarabjchem.orgencyclopedia.pub

Quinoline (B57606) and 4-Aminoquinoline (B48711) Derivative Synthesis

The synthesis of quinoline and 4-aminoquinoline scaffolds is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. This compound can serve as a key starting material for the construction of these heterocyclic systems through various classical and modern synthetic methodologies.

One of the most fundamental methods for quinoline synthesis is the Combes synthesis , which involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org For this compound, the reaction with a β-diketone like acetylacetone (B45752) in the presence of a strong acid such as sulfuric acid or polyphosphoric acid would be expected to yield a 7-iodo-8-tert-butyl-2,4-dimethylquinoline. The steric hindrance imposed by the ortho-tert-butyl group is a critical factor that can influence the rate and efficiency of the cyclization step. wikipedia.org

Another classical approach is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. semanticscholar.orgnih.gov While this compound itself is not a direct substrate, it can be envisioned as a precursor to a suitable 2-aminoaryl ketone. For instance, acylation of the aromatic ring could introduce a carbonyl group ortho to the amine, which could then undergo a Friedländer reaction.

More contemporary methods often utilize palladium catalysis. A notable example is the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which provides a direct route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org This reaction demonstrates broad functional group tolerance. organic-chemistry.org The reaction of this compound with a suitable propargyl alcohol in the presence of a palladium catalyst would likely proceed to form a 4-substituted-7-iodo-8-tert-butylquinoline.

The synthesis of 4-aminoquinolines can also be achieved from this compound. A regioselective synthesis of aminoquinolines has been reported through the oxidative cyclization of 1,2,3,4-tetrahydroquinolines with aryl aldehydes. ias.ac.in Furthermore, a palladium-catalyzed three-component reaction of gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids has been developed to produce 2-aminoquinolines. ias.ac.in Adapting such multicomponent strategies to substrates derived from this compound could provide a versatile entry to highly substituted 4-aminoquinoline derivatives.

Table 2: Synthetic Approaches to Quinoline Derivatives from this compound Precursors

| Synthetic Method | Reactant(s) with Aniline Derivative | Expected Product |

| Combes Synthesis | β-Diketone (e.g., acetylacetone) | 2,4-Disubstituted quinoline |

| Friedländer Annulation | α-Methylene carbonyl compound | 2,3-Disubstituted quinoline |

| Palladium-Catalyzed Annulation | Propargyl alcohol | 2,4-Disubstituted quinoline |

Derivatization of the Amine Functionality in this compound

The primary amine group of this compound is a key site for functionalization, allowing for the introduction of a wide variety of substituents through reactions such as amidation and urea (B33335) formation. These derivatizations are crucial for modifying the chemical properties of the molecule and for preparing monomers for polymerization.

The nucleophilic character of the primary amine in this compound allows for straightforward amidation reactions. Treatment with acyl chlorides or carboxylic anhydrides in the presence of a base typically affords the corresponding N-(2-tert-butyl-4-iodophenyl)amides in good yields. organic-chemistry.orgscispace.com The reaction of the aniline with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield N-(2-tert-butyl-4-iodophenyl)benzamide. This transformation is a fundamental step in the synthesis of more complex molecules and can be a precursor for further synthetic elaborations.

The introduction of a ureido group can be achieved by reacting this compound with an isocyanate. organic-chemistry.orgscispace.com This reaction is generally high-yielding and proceeds under mild conditions. For example, the reaction with phenyl isocyanate would produce 1-(2-tert-butyl-4-iodophenyl)-3-phenylurea. The synthesis of unsymmetrical ureas through the reaction of amines with isocyanates is a well-established and versatile transformation. organic-chemistry.org Alternatively, ureas can be synthesized from primary amides via a Hofmann rearrangement to an isocyanate intermediate, which is then trapped by an amine. organic-chemistry.org

Table 3: Derivatization of the Amine Group of this compound

| Reagent | Functional Group Introduced | Product Class |

| Acyl Chloride (R-COCl) | Amide (-NH-CO-R) | N-Aryl Amides |

| Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) | N,N'-Disubstituted Ureas |

Formation of Polyimide Precursors from Tert-butyl Substituted Diamines

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu The properties of polyimides can be tailored by modifying the structure of the diamine and dianhydride monomers. vt.edu The introduction of bulky substituents, such as tert-butyl groups, into the polymer backbone can increase solubility and lower the dielectric constant of the resulting polyimide films. mdpi.com

This compound can serve as a starting material for the synthesis of novel diamine monomers for polyimide production. A plausible synthetic route to a suitable diamine would involve a coupling reaction to link two molecules of this compound. For instance, an Ullmann-type condensation could be employed to form a diaryl ether or diaryl amine bridge between two aniline units. While direct Ullmann coupling of this compound might be challenging due to steric hindrance, a related approach could involve the coupling of this compound with a dihydroxy or diamino aromatic compound.

Once the tert-butyl substituted diamine is synthesized, it can be polymerized with a commercial dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), via a conventional two-step procedure. vt.edu This process first involves the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu The presence of the tert-butyl groups generally leads to amorphous polymers with increased fractional free volume. polimi.it

Reactivity Leading to Hypervalent Iodine Species

The iodine atom in this compound can be oxidized to a higher valence state, forming hypervalent iodine compounds. These species, particularly iodonium (B1229267) salts, are valuable reagents in organic synthesis, acting as powerful electrophiles and arylating agents.

Diaryliodonium salts are a class of hypervalent iodine(III) compounds that serve as efficient reagents for the transfer of aryl groups to a variety of nucleophiles under mild, often metal-free conditions. nih.gov this compound is a suitable precursor for the synthesis of unsymmetrical diaryliodonium salts.

A common method for the preparation of diaryliodonium salts is the one-pot reaction of an aryl iodide with an arene in the presence of an oxidant and a strong acid. organic-chemistry.orgdiva-portal.org For example, reacting this compound with an arene like mesitylene (B46885) in the presence of m-chloroperbenzoic acid (m-CPBA) as the oxidant and a Brønsted acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) would yield the corresponding (2-tert-butyl-4-aminophenyl)(mesityl)iodonium salt. organic-chemistry.orgdiva-portal.orgbeilstein-journals.org The choice of the arene and the counterion can be varied to tune the properties and reactivity of the resulting iodonium salt.

These iodonium salts are highly effective arylating agents. They can react with a wide range of nucleophiles, including C-, N-, O-, and S-nucleophiles, to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The applications of these salts include the arylation of phenols, amides, and other nucleophilic substrates. nih.gov The presence of the tert-butyl and amino groups on the transferred aryl ring can introduce valuable structural motifs into the target molecules.

Table 4: One-Pot Synthesis of Diaryliodonium Salts from Aryl Iodides

| Oxidant | Acid | Arene | Product |

| m-CPBA | TfOH | Mesitylene | Aryl(mesityl)iodonium triflate |

| m-CPBA | BF₃·OEt₂ | Anisole | Aryl(anisole)iodonium tetrafluoroborate |

| K₂S₂O₈ | TFA | Benzene (B151609) | Aryl(phenyl)iodonium trifluoroacetate |

Radical Processes and Oxidative Reactions of Tert-butyl-Iodoanilines

The presence of a halogen atom, particularly iodine, and a bulky tert-butyl group on the aniline ring of this compound influences its reactivity in radical and oxidative processes. These reactions are pivotal for the introduction of new functionalities and the construction of complex molecular architectures.

Synthesis of Functionalized Nitroxide Radicals

The synthesis of stable nitroxide radicals from aniline derivatives is a significant area of research due to their applications in various scientific fields. While the direct synthesis from this compound is not extensively detailed, analogous transformations with structurally related compounds provide a clear pathway. A notable example is the preparation of N-tert-butyl-N-oxyamino-2,3,5,6-tetrafluoro-4-iodobenzene, a stable polyfluorinated nitroxide radical. Current time information in Bangalore, IN.nih.govgrafiati.com The key step in this synthesis is the reaction of a perfluoroiodobenzene derivative with tert-butylamine (B42293), which leads to the formation of N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline. Current time information in Bangalore, IN.nih.gov Subsequent oxidation of the secondary amine functionality yields the desired nitroxide radical.

This process highlights a general and effective approach for creating functionalized phenyl tert-butyl nitroxides. grafiati.com The typical reaction sequence involves the formation of a substituted tert-butylaniline followed by oxidation. This methodology has been successfully applied to produce various polyfluorinated nitroxide radicals that are valuable in cross-coupling reactions. Current time information in Bangalore, IN.nih.gov The resulting fluorinated tert-butyl iodophenyl nitroxide has been shown to form a one-dimensional assembly in the solid state through N–O···I halogen bonds. Current time information in Bangalore, IN.grafiati.com

The general synthetic strategy for analogous fluorinated phenyl tert-butyl nitroxides is outlined in the table below.

| Starting Material | Reagents | Intermediate Product | Final Product |

| Perfluoroiodobenzene | 1. tert-Butylamine (autoclave) | N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline | N-tert-butyl-N-oxyamino-2,3,5,6-tetrafluoro-4-iodobenzene |

| Perfluorobiphenyl | 1. Lithium tert-butylamide 2. m-CPBA | N4,N4′-di-tert-butyl-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl-4,4′-diamine | N,N′-(perfluorobiphenyl-4,4′-diyl)bis(N-tert-butyl(oxyl)amine) |

Data derived from studies on analogous fluorinated compounds.

Mechanistic Studies of Oxidative Transformations (e.g., Mannich-type Reactions)

The oxidative Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of β-amino carbonyl compounds. wikipedia.org While specific mechanistic studies on this compound are not prevalent, extensive research on the oxidative Mannich reactions of N,N-dialkylanilines provides significant mechanistic insights that are likely applicable. acs.orgresearchgate.net

A general mechanism for the transition metal-catalyzed oxidative Mannich reaction of N,N-dialkylanilines with tert-butyl hydroperoxide (TBHP) as the oxidant involves a rate-determining single electron transfer (SET). acs.orgresearchgate.net The tert-butylperoxy radical is the primary oxidant in this step, which is followed by the irreversible cleavage of the carbon-hydrogen bond at the α-position to the nitrogen atom. acs.orgresearchgate.net A second SET then converts the N,N-dialkylaniline to an iminium ion, which is subsequently trapped by a nucleophile to form the Mannich adduct. acs.orgresearchgate.net The role of the transition metal catalyst, such as those based on rhodium, ruthenium, copper, iron, and cobalt, is to initiate the conversion of TBHP into tert-butylperoxy radicals. acs.org For some metals like copper, iron, and cobalt, a second pathway involving molecular oxygen as the oxidant can also exist. acs.org

In some cases, an "oxygen-directed" oxidative Mannich reaction has been observed, where a hydroxyl group on the substrate can assist in the oxidation process. nih.gov This can occur through either general acid catalysis to activate the oxidant or through anchimeric assistance where the hydroxyl group acts as a neighboring nucleophile. nih.gov

The general steps in the proposed mechanism for the oxidative Mannich reaction of N,N-dialkylanilines are summarized below.

| Step | Description | Key Intermediates/Species |

| 1 | Initiation | Formation of tert-butylperoxy radicals from TBHP, catalyzed by a transition metal. |

| 2 | Single Electron Transfer (SET) | Rate-determining transfer of an electron from the aniline to the tert-butylperoxy radical. |

| 3 | C-H Bond Cleavage | Irreversible heterolytic cleavage of the α-C-H bond. |

| 4 | Second SET | Formation of an iminium ion. |

| 5 | Nucleophilic Attack | Trapping of the iminium ion by a nucleophile. |

This is a generalized mechanism for N,N-dialkylanilines. acs.orgresearchgate.net

The presence of the ortho-tert-butyl group in this compound would likely exert significant steric hindrance, potentially influencing the rate and regioselectivity of such oxidative transformations. Further research is needed to elucidate the precise mechanistic details for this specific substrate.

Applications and Derivatives in Advanced Organic Synthesis and Materials Science

Utilization as Building Blocks for Complex Heterocyclic Architectures

The strategic placement of a bulky tert-butyl group and a versatile iodine atom on the aniline (B41778) scaffold makes 2-tert-butyl-4-iodoaniline a valuable precursor in the synthesis of complex heterocyclic structures. These structures are often the core of pharmacologically active molecules and functional materials.

Indole (B1671886) Alkaloid Scaffolds for Drug Discovery Research

Indole alkaloids are a large and important class of naturally occurring compounds, many of which exhibit significant biological activity and are used in medicine. encyclopedia.pubscience.gov The synthesis of these complex molecules often relies on the construction of the core indole ring system. This compound serves as a key starting material in palladium-catalyzed reactions for creating substituted indoles, which are precursors to various indole alkaloids. arabjchem.orgresearchgate.net

One of the prominent methods for indole synthesis is the Larock heteroannulation, which involves the palladium-catalyzed reaction of an o-iodoaniline with an alkyne. arabjchem.orgresearchgate.netub.edu The use of 2-iodoaniline (B362364) derivatives is crucial in this process. arabjchem.org For instance, the reaction of N-protected 2-iodoanilines with terminal acetylenes in the presence of a palladium catalyst can yield a range of 2-substituted indoles. acs.org The reaction conditions, such as the choice of solvent and protecting group on the aniline, can influence the reaction's outcome, sometimes leading to a mixture of protected and deprotected indole products. acs.org

The versatility of this approach is demonstrated in the synthesis of various indole alkaloid precursors. For example, the palladium-catalyzed coupling of 2-iodoaniline with internal alkynes is a key step in the synthesis of the iboga alkaloid scaffold. researchgate.net This method allows for the regioselective formation of 2,3-disubstituted indoles, which are essential intermediates. researchgate.net The reaction conditions for this transformation have been optimized to include an excess of the alkyne and a base such as sodium or potassium acetate (B1210297), along with an additive like lithium chloride or tetra-n-butylammonium chloride. researchgate.net

Table 1: Examples of Palladium-Catalyzed Indole Synthesis using 2-Iodoaniline Derivatives

| 2-Iodoaniline Derivative | Alkyne Partner | Catalyst System | Product Type | Reference |

| N-tosyl-2-iodoaniline | Terminal Alkynes | 10% Pd/C, LiCl, NaHCO3 | 2-Substituted-1-tosyl-1H-indoles | arabjchem.org |

| N-Boc-2-iodoaniline | Phenylacetylene | GO@PNP–Pd, Cs2CO3 | 2-Phenyl-1H-indole | acs.org |

| 2-Iodoaniline | Internal Alkyne | Pd(OAc)2, PPh3, K2CO3, LiCl | 2,3-Disubstituted Indole | researchgate.net |

This table illustrates the versatility of 2-iodoaniline derivatives in synthesizing various indole structures through palladium-catalyzed reactions.

Quinoline (B57606) and Quinazolinone Frameworks in Synthetic Chemistry

Quinoline and quinazolinone moieties are prevalent in a wide array of pharmacologically active compounds and are key targets in synthetic chemistry. This compound and its derivatives are instrumental in constructing these heterocyclic systems through various catalytic methods.

The synthesis of quinoline derivatives can be achieved through palladium-catalyzed reactions involving o-iodoanilines. mdpi.com For example, the Heck-Mizoroki reaction, which couples an aryl halide with an alkene, has been adapted for quinoline synthesis. Protecting the amino group of 2-iodoaniline with a tert-butyl carbamate (B1207046) (BOC) group is a key innovation in this process, facilitating the reaction with α,β-unsaturated ketones under palladium catalysis to form quinoline structures. nih.gov The reaction of 2-iodoanilines with dialkyl itaconates, catalyzed by palladium acetate and triphenylphosphine, yields 2-quinolones substituted at the C-3 position. mdpi.com

Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines, prepared from 2-iodoanilines, offers a mild and efficient route to 3-substituted quinolines. acs.org This method tolerates a variety of functional groups. acs.org

Quinazolinone frameworks can also be synthesized using 2-iodoaniline derivatives. A three-component reaction of o-iodoaniline, carbon dioxide, and tert-butyl isocyanide, catalyzed by ZnO nanoparticles supported on dendritic fibrous nanosilica, produces 3-tert-butylquinazoline-2,4(1H,3H)-diones. nih.gov Palladium-catalyzed carbonylation of 4-substituted 2-iodoaniline derivatives can lead to either 2-aryl-benzo[d] Current time information in Bangalore, IN.mdpi.comoxazin-4-ones or dibenzo[b,f] arabjchem.orgCurrent time information in Bangalore, IN.-diazocine-6,12-dione derivatives, depending on the substituent at the 4-position. mdpi.comresearchgate.net In the presence of primary or secondary amines, these reactions can yield 2-ketoamides through a double carbon monoxide insertion. mdpi.comresearchgate.net

Table 2: Synthesis of Quinolines and Quinazolinones from 2-Iodoaniline Derivatives

| Starting Material | Reagents | Catalyst/Conditions | Product | Reference |

| Tert-butyl (2-iodophenyl) carbamate | α,β-Unsaturated Ketone | Pd(OAc)2, PPh3, NaOAc | Quinoline Derivative | nih.gov |

| 2-Iodoaniline | Dialkyl Itaconate | Pd(OAc)2, PPh3, NaOAc | 3-Substituted 2-Quinolone | mdpi.com |

| 2-Iodoaniline | Tert-butyl isocyanide, CO2 | DFNS/cellulose-ZnO, Cs2CO3 | 3-Tert-butylquinazoline-2,4(1H,3H)-dione | nih.gov |

| 4-Substituted-2-iodoaniline | CO, Primary/Secondary Amine | Palladium Catalyst | 2-Ketoamide | mdpi.comresearchgate.net |

This table showcases various synthetic routes to quinoline and quinazolinone frameworks starting from 2-iodoaniline derivatives.

Development of Functional Materials and Polymers

The introduction of the bulky tert-butyl group via this compound can significantly influence the properties of polymers, leading to the development of functional materials with enhanced solubility, thermal stability, and specific electronic or magnetic properties.

Synthesis of Soluble Polyimides with Tert-butyl Substituents

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. mdpi.com However, their application is often limited by poor solubility in common organic solvents. mdpi.com The incorporation of bulky substituents, such as the tert-butyl group, into the polymer backbone is a well-established strategy to disrupt chain packing, thereby increasing solubility without significantly compromising thermal properties. researchgate.netsemanticscholar.org

The synthesis of these soluble polyimides often involves the polycondensation of aromatic diamines with aromatic dianhydrides. mdpi.comresearchgate.net While direct use of this compound in high molecular weight polyimide synthesis is less common, the principle of using tert-butyl substituted monomers is a key strategy. Aromatic diamine monomers containing tert-butyl groups are synthesized and then polymerized. researchgate.net These polyimides exhibit improved solubility in organic solvents like N-methylpyrrolidinone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net The resulting polymers often show high glass transition temperatures (Tgs) and excellent thermal stability. researchgate.net

Table 3: Properties of Polyimides with Tert-butyl Substituents

| Dianhydride | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (TGA) | Tensile Strength | Reference |

| PMDA | 347 °C | > 490 °C | 101 MPa | researchgate.net |

| BPDA | 321 °C | > 490 °C | 95.3 MPa | researchgate.net |

| 6FDA | 298 °C | > 490 °C | 80.5 MPa | researchgate.net |

This table summarizes the enhanced properties of polyimides synthesized from a diamine containing tert-butyl groups, demonstrating the impact of this substituent.

Preparation of Functionalized Organic Paramagnetic Building Blocks

Functionalized organic paramagnetic building blocks, particularly stable nitroxide radicals, are of great interest for their applications in materials science, including the development of molecular magnets and spin probes. A derivative of this compound, specifically N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline, serves as a key intermediate in the synthesis of novel polyfluorinated nitroxide radicals. mdpi.comnih.govdntb.gov.ua

The synthesis involves the reaction of perfluoroiodobenzene with tert-butylamine (B42293) under autoclave conditions, which selectively yields N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline. mdpi.comnih.gov This intermediate is then oxidized to the corresponding stable nitroxide radical, N-tert-butyl-N-oxyamino-2,3,5,6-tetrafluoro-4-iodobenzene. mdpi.comnih.govresearchgate.net The presence of the iodine atom allows for further functionalization through cross-coupling reactions. mdpi.com

These fluorinated tert-butyl iodophenyl nitroxides exhibit interesting solid-state structures, forming one-dimensional assemblies through N–O···I halogen bonds. mdpi.comnih.govdntb.gov.ua This self-assembly is a crucial aspect for the design of materials with specific magnetic properties. mdpi.comnih.gov

Design and Synthesis of Catalytic Systems

While this compound itself is primarily a building block, its derivatives have been explored in the design of catalytic systems. The presence of both a coordinating amino group and a reactive iodo group allows for its incorporation into more complex ligand structures or for its use in generating catalytically active species.

For example, palladium-catalyzed reactions are central to many of the synthetic applications of this compound. arabjchem.orgresearchgate.netmdpi.comresearchgate.net In these processes, the iodoaniline derivative acts as a substrate that is activated by a palladium catalyst. The development of more efficient catalytic systems for these transformations is an ongoing area of research. This includes the use of specialized ligands to improve catalyst performance and the development of heterogeneous catalysts for easier separation and recycling. acs.orgarabjchem.org

Furthermore, the iodo- and amino- functionalities can be used to anchor catalytic metal centers. While direct examples involving this compound are not prevalent in the searched literature, the general strategy of using substituted anilines to create ligands for catalysis is well-established. The tert-butyl group can provide steric bulk to influence the selectivity of a catalytic reaction.

Chiral Iodoaniline-Lactate Based Catalysts for Asymmetric Transformations

The quest for efficient and selective methods to create chiral molecules has led to the development of organocatalysts that offer an environmentally benign alternative to traditional metal-based systems. nih.gov Within this context, derivatives of iodoaniline have emerged as promising precatalysts for asymmetric transformations.

Researchers have successfully synthesized a family of chiral iodoaniline-lactate based catalysts possessing both C1 and C2 symmetry. cardiff.ac.ukacs.orgscispace.comacs.org The synthesis of these catalysts begins with the protection of the nitrogen atom in iodoaniline derivatives as secondary sulfonamides, which reduces the amine's nucleophilicity and basicity. acs.org This is followed by a Mitsunobu reaction with (S)-methyl lactate (B86563) or (S)-ethyl lactate to connect the chiral lactate unit, yielding the desired catalysts. nih.govacs.org A library of novel C-N axially chiral iodoarenes has been prepared in a three-step synthesis starting from aniline derivatives. nih.gov

These newly developed catalysts have demonstrated high efficiency in promoting the α-oxysulfonylation of ketones. cardiff.ac.ukacs.orgscispace.com Compared to previously reported catalysts, these iodoaniline-lactate systems achieve the transformation in shorter reaction times and with significantly higher yields, reaching up to 99%. cardiff.ac.ukacs.orgscispace.comacs.org The resulting α-oxygenated products are formed with good to high enantioselectivity, with enantiomeric excess (ee) values as high as 83%. cardiff.ac.ukacs.orgscispace.comacs.org The application of these catalysts has been explored for a variety of ketones, leading to both known and novel α-oxysulfonylated products. cardiff.ac.ukscispace.com

Below is a data table summarizing the performance of these chiral iodoaniline-lactate based catalysts in the α-oxysulfonylation of ketones.

| Catalyst Structure | Reaction Time | Yield (%) | Enantioselectivity (% ee) | Ref |

| C1 and C2 Symmetric Iodoaniline-Lactate | Shorter than previous catalysts | up to 99 | up to 83 | cardiff.ac.ukacs.orgscispace.com |

| C-N Axial Chiral Iodoarenes | Not Specified | up to 96 | up to 80 | nih.gov |

Development of Substituted Iodoaniline-Derived Ligands for Metal Catalysis

Substituted iodoanilines, including this compound, serve as versatile scaffolds for the synthesis of ligands used in metal-catalyzed cross-coupling reactions. The presence of the iodo and amino groups allows for sequential functionalization, leading to complex and tailored ligand architectures for catalysts, particularly those based on palladium and nickel.

Furthermore, 2-iodoaniline derivatives are key substrates in palladium-catalyzed carbonylation reactions. encyclopedia.pubresearchgate.net Depending on the reaction conditions and the substituents on the aniline ring, these reactions can lead to the formation of quinazoline-2,4(1H,3H)-diones or 2-aryl-benzo[d] acs.orgCurrent time information in Bangalore, IN.oxazin-4-one derivatives. encyclopedia.pubresearchgate.net For instance, the reaction of 2-iodoanilines with isocyanides and carbon dioxide, catalyzed by palladium acetate, provides access to quinazoline-2,4(1H,3H)-diones. encyclopedia.pub

In the field of materials science, a sequential three-step coupling approach using 4-bromo-2-iodo-aniline as a pivotal scaffold has been employed to synthesize nickel(II) complexes with N-aryl-2-amino phenolates. nih.gov This method allows for the assembly of four different components in high yields without the need for protection/deprotection steps, leading to the creation of a library of nickel(II) complexes with potential applications as near-infrared chromophores. nih.gov

The table below showcases examples of metal-catalyzed reactions utilizing iodoaniline-derived ligands.

| Metal Catalyst | Reactants | Ligand/Additive | Product | Ref |

| Pd(OAc)2 | o-Iodoaniline, Silylaryl triflate | PCy3, CsF | Carbazoles/Dibenzofurans | nih.gov |

| Pd(OAc)2 | 2-Iodoaniline, Isocyanide, CO2 | PPh3, CsF | Quinazoline-2,4(1H,3H)-diones | encyclopedia.pub |

| Not Specified | 4-Bromo-2-iodo-aniline, 3,5-di-tert-butylbenzene-1,2-diol, Aryl boronates | Not Specified | Nickel(II) complexes with N-aryl-2-amino phenolates | nih.gov |

Contributions to Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse and complex small molecules from simple starting materials. nih.govsouralgroup.com This approach is crucial for generating compound libraries for high-throughput screening in drug discovery and materials science. nih.govmskcc.org this compound and related iodoanilines are valuable building blocks in DOS due to their capacity for undergoing various chemical transformations to generate diverse molecular skeletons.

A key strategy in DOS is the "build/couple/pair" approach, which involves the synthesis of chiral building blocks, coupling them together, and then performing intramolecular reactions to create complex scaffolds. cureffi.org Iodoanilines fit well into this paradigm. For example, a sequential multicomponent coupling strategy has been used to build combinatorial libraries of nickel(II) complexes. nih.gov This approach starts with a pivotal aromatic scaffold, 4-bromo-2-iodo-aniline, and couples it with other components like diols and aryl boronates to rapidly generate a diverse set of molecules. nih.gov This method is highly efficient as it assembles four components in high yields without requiring protection and deprotection steps. nih.gov

The Ugi four-component reaction (Ugi-4CR) is another powerful tool in combinatorial chemistry that benefits from iodoaniline derivatives. chim.it The combination of the Ugi reaction with subsequent post-transformation reactions, such as palladium-catalyzed cyclizations, allows for the generation of diverse and complex molecular libraries from simple starting materials. chim.itrsc.org For instance, reacting a 2-iodoaniline, an aldehyde, a carboxylic acid, and an isocyanide in an Ugi reaction produces an intermediate that can undergo further metal-catalyzed transformations to yield a variety of heterocyclic backbones, such as indol-2-ones. rsc.org This highlights how functionalized starting materials like 2-iodoaniline enable the construction of molecular libraries with significant complexity. chim.it

The development of solid-phase synthesis techniques has further enhanced the utility of iodoanilines in creating combinatorial libraries. souralgroup.comgoogle.com By attaching building blocks to a solid support, large libraries of compounds can be synthesized in parallel, with simplified purification of intermediates. souralgroup.com This combination of DOS and solid-phase synthesis opens new avenues for discovering compounds with novel therapeutic effects. souralgroup.com

Spectroscopic and Computational Analysis Methodologies for 2 Tert Butyl 4 Iodoaniline and Derivatives

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. It measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For 2-tert-butyl-4-iodoaniline, the molecular formula is C₁₀H₁₄IN. HRMS analysis would be used to confirm this composition by comparing the experimentally measured mass to the calculated theoretical mass. rsc.org

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄IN |

| Calculated Monoisotopic Mass | 275.01710 Da nih.gov |

| Expected [M+H]⁺ Ion | 276.02498 Da |

The experimental measurement of the molecular ion's mass with high precision serves as a definitive confirmation of the compound's elemental formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for analyzing this compound. In this method, the compound is vaporized and passed through a chromatographic column, which separates it from any impurities based on its physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (275.13 g/mol ). nih.gov The fragmentation pattern is particularly informative. A characteristic and often abundant fragment would be the loss of a methyl group from the tert-butyl substituent, leading to a [M-15]⁺ ion. A more significant fragmentation would be the cleavage of the C-C bond to lose the entire tert-butyl group, resulting in a prominent peak at m/z 57, corresponding to the stable tertiary butyl carbocation, [(CH₃)₃C]⁺. docbrown.info Other fragments may arise from the loss of iodine or cleavage of the aromatic ring.

GC-MS is also a powerful tool for assessing the purity of a sample. The gas chromatogram displays peaks corresponding to each compound eluted from the column. The area under the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. This technique is routinely used to identify and quantify trace impurities that may be present from the synthesis or degradation of the material. d-nb.infoepa.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the FT-IR spectrum provides clear evidence for its key structural features. nih.gov

The primary amine (–NH₂) group gives rise to characteristic stretching vibrations in the 3300–3500 cm⁻¹ region. Typically, primary amines show two bands in this area: one for asymmetric stretching and another for symmetric stretching. libretexts.org The N–H bending vibration is usually observed around 1600 cm⁻¹. The aromatic ring is identified by several bands. The C–H stretching vibrations of the aromatic protons appear at wavenumbers just above 3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations produce characteristic absorptions in the 1400–1600 cm⁻¹ range. mdpi.com

The aliphatic tert-butyl group is identified by its C–H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). libretexts.org The C–N stretching of the aromatic amine is typically found in the 1250-1360 cm⁻¹ region. The carbon-iodine (C–I) bond, being heavy, vibrates at a lower frequency, and its stretching absorption is expected in the far-infrared region, typically below 600 cm⁻¹.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric Stretch | N–H (Amine) | 3300 - 3500 |

| Stretch | Aromatic C–H | 3000 - 3100 |

| Stretch | Aliphatic C–H (tert-butyl) | 2850 - 2960 |

| Bend | N–H (Amine) | ~1600 |

| In-ring Stretch | Aromatic C=C | 1400 - 1600 |

| Stretch | C–N | 1250 - 1360 |

| Stretch | C–I | < 600 |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The aniline (B41778) chromophore in this compound is responsible for its characteristic UV absorption bands. These absorptions are due to π→π* and n→π* electronic transitions within the benzene (B151609) ring and the non-bonding electrons of the nitrogen atom.

The spectrum of aniline derivatives typically shows two main absorption bands. The first, more intense band, is often observed around 230-250 nm and is attributed to the π→π* transition of the benzene ring (the B-band). A second, less intense band, typically appears at longer wavelengths (around 280-300 nm) and is also a π→π* transition (the E-band), influenced by the amino group's lone pair of electrons interacting with the aromatic π-system. aps.org The presence of the iodo and tert-butyl substituents will cause shifts in the position and intensity of these bands (bathochromic or hypsochromic shifts) due to their electronic and steric effects.

UV-Vis spectroscopy is also a valuable tool for studying the formation of charge-transfer (CT) complexes. Aniline and its derivatives are known to act as electron donors and can form CT complexes with electron acceptors like iodine. researchgate.net The formation of such a complex between this compound and an acceptor molecule would be indicated by the appearance of a new, broad absorption band at a longer wavelength where neither component absorbs individually. By monitoring the intensity of this new band as a function of the concentration of the reactants, the stoichiometry and formation constant (K) of the complex can be determined using methods like the Benesi-Hildebrand plot. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Structures

Single Crystal X-ray Crystallography of this compound Derivatives

For instance, the crystal structure of 2-chloro-4-iodoaniline (B137281) has been determined. researchgate.net Such studies reveal exact bond lengths, bond angles, and torsion angles. They also elucidate the nature of intermolecular forces that stabilize the crystal lattice, which can include hydrogen bonds involving the amine group (N–H···N or N–H···X, where X is a halogen) and halogen···halogen interactions (I···I or I···Cl). researchgate.net In the case of 2-iodoaniline (B362364), the crystal structure analysis showed weak N—H···N hydrogen bonds and I···I interactions that form extended helical patterns in the solid state. ed.ac.uk

The introduction of a bulky tert-butyl group in a derivative of this compound would be expected to significantly influence the crystal packing. Its steric hindrance could prevent the close packing arrangements seen in less substituted anilines, potentially leading to different crystal symmetries and unit cell dimensions. The analysis of such derivatives provides crucial data on how substituent changes modify the solid-state architecture of these molecules.

Interactive Table: Crystallographic Data for Structurally Related Iodoanilines

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2-Chloro-4-iodoaniline | C₆H₅ClIN | Orthorhombic | P2₁2₁2₁ | 5.6277 | 8.7859 | 14.9217 | 90 | researchgate.net |

| 2-Iodoaniline | C₆H₆IN | Monoclinic | P2₁/n | 7.962 | 16.711 | 9.065 | 114.38 | ed.ac.uk |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound at the electronic level. These theoretical methods allow for the detailed investigation of molecular structure, reactivity, and spectroscopic properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior. For substituted anilines, DFT studies are instrumental in determining how different functional groups affect the geometry and electronic properties of the aromatic system.

In the case of this compound, the electronic structure is influenced by the interplay of the electron-donating amino (-NH₂) and tert-butyl (-C(CH₃)₃) groups, and the electron-withdrawing, yet polarizable, iodine (-I) atom. The amino group, a strong activating group, increases the electron density of the benzene ring, particularly at the ortho and para positions. The bulky tert-butyl group at the ortho position also acts as an electron-donating group through hyperconjugation and induction. The iodine atom at the para position introduces a more complex electronic effect. While halogens are typically deactivating due to their inductive electron-withdrawing nature, they can also donate electron density through resonance.

DFT calculations on similar halogenated anilines have been performed to understand these competing effects. nih.gov Studies on trihalogenated anilines, for instance, have explored their adsorption onto various surfaces, highlighting the importance of their electronic characteristics. nih.gov For this compound, DFT would be employed to optimize the molecular geometry, revealing key structural parameters such as bond lengths and angles. These optimized geometries are crucial for subsequent electronic property calculations.

The reactivity of this compound can also be predicted using DFT. Reactivity descriptors derived from the electronic structure, such as global hardness and softness, and the electrophilicity index, provide a quantitative measure of the molecule's susceptibility to chemical reactions. For example, studies on other substituted anilines have used DFT to predict their reactivity towards electrophiles. researchgate.net

Theoretical Prediction of Molecular Conformations and Electronic Descriptors (e.g., HOMO/LUMO, Molecular Electrostatic Potential Map)

Theoretical methods are essential for predicting the stable conformations of flexible molecules and for calculating key electronic descriptors that govern their chemical interactions.

Molecular Conformations:

Electronic Descriptors:

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the electron-donating amino and tert-butyl groups are expected to raise the energy of the HOMO, making the molecule a better electron donor. The iodine atom's effect is more nuanced, but it can also influence the energies of the frontier orbitals. The table below presents representative HOMO and LUMO energies for aniline and a substituted aniline, illustrating the effect of substituents on these electronic descriptors.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | -5.79 | -1.00 | 4.79 |

| Substituted Aniline (Illustrative) | -5.25 | -0.85 | 4.40 |

This is an interactive data table. The values for the substituted aniline are illustrative and representative of the expected trend for a molecule like this compound.

Molecular Electrostatic Potential (MEP) Map:

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential (red) around the amino group, specifically on the nitrogen atom, due to its lone pair of electrons. The aromatic ring would also exhibit negative potential, influenced by the electron-donating substituents. In contrast, the hydrogen atoms of the amino group would show positive potential (blue). A region of positive potential, known as a "sigma-hole," is also expected on the outer side of the iodine atom along the C-I bond axis. nih.gov This positive region makes the iodine atom a potential halogen bond donor. nih.govrsc.org The MEP of halogenated anilines has been studied to understand their potential for forming intermolecular interactions like hydrogen and halogen bonds. nih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The development of more efficient and environmentally friendly methods for producing 2-tert-butyl-4-iodoaniline is a key area of ongoing research. Traditional synthetic approaches are being re-evaluated to reduce waste, improve atom economy, and utilize greener reagents and conditions.

A significant focus is on the implementation of C-H activation strategies. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. jst.go.jpmdpi.comrsc.org Research is exploring the use of transition metal catalysts, such as those based on palladium, rhodium, and iridium, to selectively activate specific C-H bonds for iodination. mdpi.com The development of pincer complexes as catalysts is also a promising avenue, offering enhanced stability and control over the reaction. mdpi.com